
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the diphenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolone core.
Incorporation of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one: Lacks the piperazine and fluorophenyl groups.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-piperazinyl)propyl)-3H-pyrazol-3-one: Lacks the fluorophenyl group.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Propiedades
Número CAS |
85674-11-9 |
|---|---|
Fórmula molecular |
C28H29FN4O |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C28H29FN4O/c29-24-12-14-25(15-13-24)31-20-18-30(19-21-31)16-7-17-32-28(34)22-27(23-8-3-1-4-9-23)33(32)26-10-5-2-6-11-26/h1-6,8-15,22H,7,16-21H2 |
Clave InChI |
QGGAEVKFTWHDFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



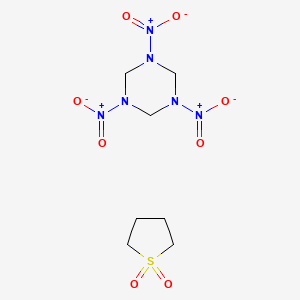
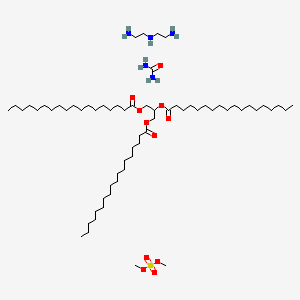
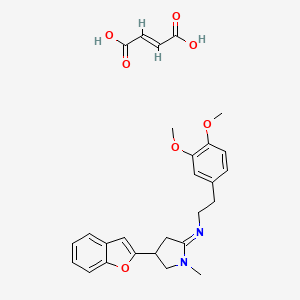
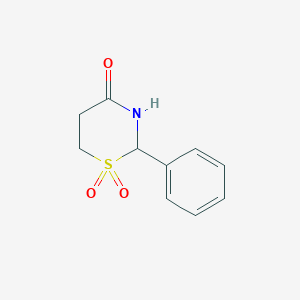
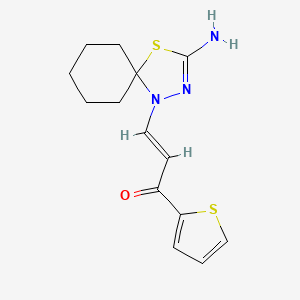

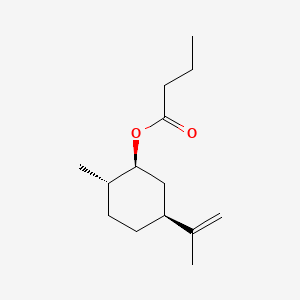

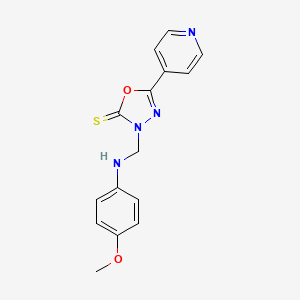
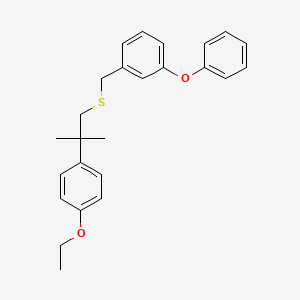

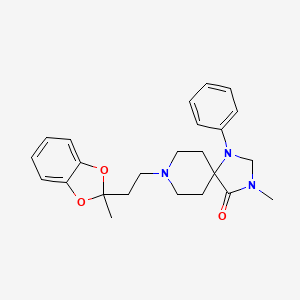
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
